N-(4-甲氧基苯基)-2-(4-氧代苯并噻二唑-3(4H)-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide, also known as MOPB, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.
科学研究应用
抗癌潜力
研究已发现与 N-(4-甲氧基苯基)-2-(4-氧代苯并呋喃[3,2-d]嘧啶-3(4H)-基)乙酰胺在结构上相关的化合物具有有前景的抗癌特性。一项研究重点介绍了 2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑-1-基]乙酰胺衍生物的设计和合成,证明了对几种癌细胞系具有明显的癌细胞生长抑制作用。这表明相关化合物在癌症研究和治疗中的潜在应用 (Al-Sanea 等人,2020 年)。
抗炎和镇痛特性
另一项研究重点是合成新型苯并二呋喃基、1,3,5-三嗪、1,3,5-噁二氮杂卓和噻唑嘧啶,这些化合物衍生自维斯那金酮和凯林酮。这些化合物(包括在结构上与指定的化学物质相似的化合物)被研究其抗炎和镇痛活性。某些衍生物对 COX-2 选择性、镇痛和抗炎活性显示出显着的抑制活性,表明它们在治疗炎症和疼痛中具有潜在用途 (Abu‐Hashem 等人,2020 年)。
成像和诊断应用
还进行了用于成像应用的放射性标记化合物研究。一项研究涉及 [18F]DPA-714 的放射合成,[18F]DPA-714 是用于通过 PET 对易位蛋白 (18 kDa) 进行成像的衍生物,表明类似化合物在神经和肿瘤疾病的诊断成像中的效用 (Dollé 等人,2008 年)。
抗菌活性
已经探索了乙酰胺衍生物的合成及其抗菌活性的评估。某些衍生物表现出良好的抗菌和抗真菌活性,表明 N-(4-甲氧基苯基)-2-(4-氧代苯并呋喃[3,2-d]嘧啶-3(4H)-基)乙酰胺相关化合物在开发新型抗菌剂中的潜在应用 (Hossan 等人,2012 年)。
作用机制
Target of Action
The primary targets of this compound are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . This interaction inhibits the receptors’ activities, leading to a decrease in the progression of the cancer .
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 affects several biochemical pathways. These pathways are involved in cell proliferation, angiogenesis, and apoptosis . By inhibiting these receptors, the compound can disrupt these pathways and slow down the progression of the cancer .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), are still under investigation . Preliminary studies suggest that the compound meets the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .
Result of Action
The result of the compound’s action is a decrease in the progression of certain types of cancers, including triple-negative breast cancer . This is achieved by inhibiting the activities of EGFR and VEGFR-2, which disrupts several biochemical pathways involved in cell proliferation, angiogenesis, and apoptosis .
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-25-13-8-6-12(7-9-13)21-16(23)10-22-11-20-17-14-4-2-3-5-15(14)26-18(17)19(22)24/h2-9,11H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAYQQBKTNWLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。